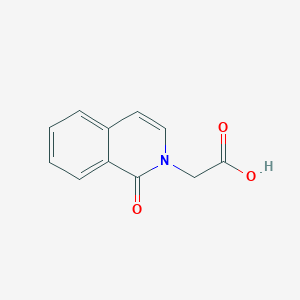

2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-oxoisoquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAQTXRPPCAWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348870 | |

| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59139-93-4 | |

| Record name | (1-Oxoisoquinolin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Functionalization, and Derivatization of 2 1 Oxoisoquinolin 2 1h Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions such as esterification and amidation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of 2-(1-oxoisoquinolin-2(1H)-yl)acetic acid can be converted to its corresponding esters through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com Another effective method for esterification involves the use of dried Dowex H+ cation-exchange resin, which can be used with or without sodium iodide as a catalyst system. nih.gov

Amidation: The synthesis of amides from this compound can be achieved through several synthetic routes. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the desired amide. fishersci.co.uk Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. fishersci.co.uk These methods are widely employed in peptide synthesis and are applicable to a broad range of amines. fishersci.co.uk Research has shown the synthesis of various isoquinolin-2(1H)-yl-acetamides using a copper(I)-catalyzed annulation sequence reaction. acs.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification (Fischer-Speier) | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl 2-(1-oxoisoquinolin-2(1H)-yl)acetate |

| Esterification (Dowex H+) | Alcohol, Dried Dowex H+ resin, +/- Sodium Iodide | Alkyl 2-(1-oxoisoquinolin-2(1H)-yl)acetate |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Primary or Secondary Amine | N-substituted 2-(1-oxoisoquinolin-2(1H)-yl)acetamide |

| Amidation (Coupling Reagents) | Amine, DCC or EDC, +/- HOBt | N-substituted 2-(1-oxoisoquinolin-2(1H)-yl)acetamide |

Reduction and Oxidation of the Carboxylic Acid Group

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to yield 2-(2-hydroxyethyl)-1(2H)-isoquinolinone. chemguide.co.uk The reduction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids in a similar manner. libretexts.org

Oxidation: The carboxylic acid group is already in a high oxidation state. Further oxidation typically leads to decarboxylation, with the removal of the carboxyl carbon as carbon dioxide. libretexts.org The specific products of such a reaction would depend on the oxidizing agent and reaction conditions. For instance, the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid and bromine, would lead to the formation of a bromide with one less carbon atom. libretexts.org

Transformations on the 1-Oxoisoquinoline Heterocyclic Ring

The 1-oxoisoquinoline ring system is an aromatic heterocycle that can undergo various transformations, including electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In the case of the 1-oxoisoquinoline ring, the presence of the electron-withdrawing carbonyl group and the nitrogen atom influences the regioselectivity of the substitution. The benzene (B151609) ring portion of the heterocycle is the typical site for these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reaction mechanism generally involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile.

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | RCO⁺ |

Nucleophilic Additions and Substitutions

The 1-oxoisoquinoline ring is susceptible to nucleophilic attack, particularly at the C-1 position (the carbonyl carbon). Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones and amides. Strong nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The ultimate outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic substitution reactions on the isoquinoline (B145761) ring itself are also possible. In isoquinoline, nucleophilic substitution is favored at the C-1 position due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the intermediate. quora.com While the carbonyl group at C-1 in 1-oxoisoquinoline is not a leaving group, reactions at other positions of the ring can occur, especially if a good leaving group is present.

Reactions at the N-2 Position

The nitrogen atom at the N-2 position is part of an amide functionality. While the N-acetic acid group is generally stable, under certain harsh conditions, cleavage of the N-C bond could potentially occur. However, more common reactions would involve transformations of the carboxylic acid group as described in section 2.1. It is important to note that the presence of the N-substituent is crucial for the stability of some related isoquinolinone derivatives. For example, N-unsubstituted isoquinolinones can exhibit different stability profiles compared to their N-alkylated counterparts. semanticscholar.org

Cycloaddition Reactions and Annulation Strategies

The isoquinolinium ylide, which can be generated from derivatives of this compound, is a versatile intermediate for constructing complex nitrogen-containing heterocyclic systems through cycloaddition reactions. These reactions are powerful tools for creating fused-ring structures and introducing stereocenters.

One of the most common reactions involving isoquinolinium ylides is the [3+2] cycloaddition with various 1,3-dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov For instance, the reaction of an in-situ generated isoquinolinium ylide with 2-arylidene-1,3-indanediones results in the formation of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.gov In some cases, tandem double [3+2] cycloaddition reactions can occur at both the C-1 and C-3 positions of the isoquinoline ring, leading to unique and complex polycyclic systems such as spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov

Recent advancements have also explored asymmetric dearomative photocycloaddition reactions of isoquinolines. nih.gov By employing a synergistic photoredox and chiral hydrogen-bonding catalysis system, highly regioselective [3+2] cycloaddition reactions between isoquinolines and various enones have been achieved. nih.gov This methodology facilitates the synthesis of pharmaceutically relevant benzotropane derivatives with high yields and excellent stereoselectivity, allowing for the construction of three or four consecutive stereocenters. nih.gov

Annulation strategies, often involving cycloaddition reactions, provide access to a variety of fused heterocyclic systems. For example, the aza-Diels-Alder reaction of aza-dienes with benzyne, followed by in-situ oxidation, offers a direct route to pyrrolo[2,3-c]isoquinolines. acs.org Additionally, [2+2+2] cycloaddition reactions represent an atom-efficient process for synthesizing carbo- and heterocyclic systems by forming multiple carbon-carbon bonds in a single step. rsc.org

Table 1: Examples of Cycloaddition Reactions with Isoquinoline Derivatives

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| [3+2] Cycloaddition | Isoquinolinium ylide, 2-arylidene-1,3-indanediones | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | Base-promoted | nih.gov |

| Tandem Double [3+2] Cycloaddition | N-cyanomethylisoquinolinium chloride, aromatic aldehydes, 1,3-indanediones | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] | Triethylamine | nih.gov |

| Asymmetric Dearomative [3+2] Photocycloaddition | Isoquinolines, Enones | Enantioenriched Benzotropane derivatives | Photoredox and chiral Brønsted acid catalysis | nih.gov |

| Aza-Diels-Alder/Aromatization | Aza-dienes, Benzyne precursor | Pyrrolo[2,3-c]isoquinolines | Cesium fluoride, MnO2 | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Oxoisoquinolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govrsc.org These reactions have been applied to substituted oxoisoquinoline scaffolds to introduce a wide range of substituents, thereby diversifying their chemical space for various applications.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comyoutube.com The reaction typically couples an organic halide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst and a base. mdpi.com

For isoquinolone scaffolds, arylation can be achieved at different positions depending on the catalytic system. For instance, C4-selective arylation has been accomplished via an electrophilic palladation pathway, while an Iridium(III) catalytic system can direct the C-C bond formation exclusively to the C8 position. organic-chemistry.org

The choice of ligands, palladium precursors, and reaction conditions is crucial for the success of these coupling reactions. nih.gov For example, the use of bulky electron-rich phosphine (B1218219) ligands often enhances the catalytic activity for the coupling of less reactive C-O electrophiles. nih.gov The Suzuki-Miyaura cross-coupling of aryl sulfamates, for instance, has been achieved at room temperature using an XPhos-ligated palladium precatalyst. nih.gov

Table 2: Overview of a Generic Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the substituted oxoisoquinoline, forming a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective transformations is of paramount importance for the synthesis of enantiomerically pure compounds, particularly in the context of medicinal chemistry. For derivatives of this compound, the introduction of chirality can be achieved through various strategies, including asymmetric catalysis and the use of chiral derivatizing agents.

Recent advances have focused on the stereoselective synthesis of fused and spiro-heterocycles from isoquinolinium salts. rsc.org These methods often provide access to the desired products with high stereoselectivity under mild conditions. rsc.org For example, the cycloaddition of isoquinolinium ylides with certain dipolarophiles can proceed with high diastereoselectivity. rsc.org

As mentioned in section 2.3, asymmetric dearomative photocycloaddition of isoquinolines has emerged as a powerful tool for the enantioselective construction of complex three-dimensional molecular architectures. nih.gov This approach has been successfully applied to the synthesis of enantioenriched benzotropane derivatives. nih.gov

The carboxylic acid functionality of the title compound provides a convenient point for chiral derivatization. Reaction with a chiral amine or alcohol can lead to the formation of diastereomeric amides or esters, respectively. These diastereomers can then be separated by chromatography. Chiral derivatizing agents, such as (S)-anabasine or benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), have been developed for the enantiomeric separation and sensitive detection of chiral carboxylic acids using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov This technique allows for the determination of the enantiomeric composition of chiral acids in complex biological samples. researchgate.net

Structural Characterization and Conformational Analysis of 2 1 Oxoisoquinolin 2 1h Yl Acetic Acid and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the primary structure of 2-(1-oxoisoquinolin-2(1H)-yl)acetic acid and its derivatives. By analyzing chemical shifts, coupling constants, and signal integrations, the molecular skeleton can be pieced together.

In the ¹H NMR spectrum of isoquinolin-2(1H)-yl-acetamide analogs, protons of the isoquinolinone core exhibit characteristic signals in the aromatic region. For instance, in N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the proton at the 8-position (H-8) appears as a doublet around 8.42 ppm due to its proximity to the carbonyl group. nih.gov Other aromatic protons typically resonate between 7.43 and 7.68 ppm. nih.gov The methylene protons (N-CH₂) of the acetic acid or acetamide (B32628) moiety are characteristically observed as a singlet around 4.43 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the isoquinolinone ring is typically found at approximately 163.5 ppm, while the amide or carboxylic acid carbonyl carbon resonates around 167.0 ppm. nih.gov Carbons within the aromatic rings appear in the range of 108 to 144 ppm. nih.gov The methylene carbon (N-CH₂) signal is observed further upfield, for example at 50.4 ppm in the aforementioned acetamide analog. nih.gov Edited HSQC experiments can further confirm the identity of CH, CH₂, and CH₃ groups. columbia.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isoquinolin-2(1H)-yl-acetamide Analogs

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| C=O (ring) | - | ~163.5 | N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide nih.gov |

| C=O (side chain) | - | ~167.0 | |

| Aromatic H/C | ~7.43-8.42 | ~108-144 | |

| N-CH₂ | ~4.43 (s) | ~50.4 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.com For the isoquinolinone core, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.comnih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on their known proton assignments. columbia.eduyoutube.com For example, the singlet at ~4.43 ppm in the ¹H spectrum would correlate with the carbon signal at ~50.4 ppm in the ¹³C spectrum, confirming it as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For instance, the methylene protons (N-CH₂) would show a correlation to the ring carbonyl carbon (C-1) and the carboxylic acid carbonyl carbon, confirming the attachment of the acetic acid side chain to the nitrogen atom of the isoquinolinone ring. youtube.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, analysis of its analogs and related heterocyclic compounds demonstrates the power of this method. For example, the structure of related isoquinolin-2(1H)-yl-acetamide derivatives has been unambiguously confirmed by X-ray diffraction. researchgate.net

For a related compound, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such an analysis for this compound would similarly reveal its crystal system, space group, unit cell dimensions, and the conformation adopted by the molecule in the crystal lattice. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₉NO₃), the expected monoisotopic mass is 203.05824 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which serve to confirm the molecular formula. nih.gov For the parent compound, predicted adducts that could be observed include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Analysis of analogs like N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide has shown experimental HRMS data that closely matches the calculated values, confirming their elemental composition. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.06552 |

| [M+Na]⁺ | 226.04746 |

| [M-H]⁻ | 202.05096 |

Data sourced from PubChem CID 641185. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent signals would include:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid. mdpi.com

Two distinct carbonyl (C=O) stretching bands. The amide carbonyl within the isoquinolinone ring is expected to absorb around 1650-1680 cm⁻¹. The carboxylic acid carbonyl should appear at a higher frequency, typically in the 1700-1725 cm⁻¹ range. mdpi.com

C-H stretching vibrations from the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching vibrations from the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Amide, ring) | 1650-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

Conformational Analysis and Stereochemical Assignment

The this compound molecule possesses conformational flexibility due to rotation around the single bonds of the acetic acid side chain (N-CH₂ and CH₂-COOH bonds). Computational studies, such as those using Density Functional Theory (DFT), can be employed to investigate the conformational landscape of the molecule. uc.pt

For similar molecules like 5-acetic acid hydantoin, which also features a heterocyclic ring with an acetic acid substituent, multiple stable conformers have been identified. uc.pt These conformers differ primarily in the orientation of the carboxylic acid group, which can adopt cis (O=C–O–H dihedral ≈ 0°) or trans (O=C–O–H dihedral ≈ 180°) arrangements. uc.pt A similar analysis for this compound would predict the relative energies of its possible conformers and identify the most stable three-dimensional structures. This information is valuable for understanding the molecule's reactivity and potential biological interactions. The molecule itself is achiral, so no stereochemical assignment is necessary unless chiral derivatives are synthesized.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Scaffold for Complex Natural Product Synthesis

The 1-oxoisoquinoline core is a recurring structural unit in a diverse array of isoquinoline (B145761) alkaloids, a class of natural products renowned for their potent biological activities. rsc.org While 2-(1-oxoisoquinolin-2(1H)-yl)acetic acid itself may not be a direct synthetic precursor, the construction of its core lactam structure is a pivotal step in the total synthesis of many complex natural molecules. rsc.orgnih.gov Synthetic chemists often target this moiety en route to alkaloids found in plant genera like Papaver and Corydalis. rsc.org

The strategic importance of this scaffold lies in its ability to serve as a robust platform for the stereocontrolled introduction of substituents, which is essential for building the intricate architectures of natural products. chemistryviews.org Methodologies for synthesizing the isoquinolinone core are varied, including transition metal-catalyzed cyclizations and oxidative annulation reactions, which allow for the incorporation of diverse functional groups. nih.govresearchgate.net Once formed, the scaffold can be further elaborated. For instance, the development of synthetic routes to 1-oxoisoquinoline alkaloids often involves the strategic introduction of units at the C-3 and C-4 positions of the isoquinoline core. rsc.org The enantioselective synthesis of related tetrahydroisoquinoline derivatives, which can be seen as reduced congeners of the oxoisoquinoline system, is a versatile route to a wide range of pharmacologically active natural products, highlighting the fundamental importance of the core isoquinoline framework in accessing molecular complexity. chemistryviews.org

Integration into Drug Discovery Programs as a Privileged Moiety

The isoquinolin-1(2H)-one scaffold is widely regarded as a privileged moiety in medicinal chemistry due to its proven ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. nih.govwisdomlib.orgresearchgate.net Derivatives of this core structure have been investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govwisdomlib.orgsemanticscholar.org The structural rigidity of the bicyclic system, combined with the hydrogen bonding capability of the lactam, allows for specific and high-affinity interactions with enzyme active sites and receptors.

A key derivative class, isoquinolin-2(1H)-yl-acetamides, which shares the core structure of the titular compound, has been identified in several classes of potent bioactive agents. acs.orgresearchgate.net These include inhibitors of the P2X7 receptor (implicated in inflammation and pain), proteasome inhibitors (used in oncology), and Toll-like receptor (TLR) agonists (involved in immune modulation). acs.org Furthermore, novel isoquinolin-1(2H)-one derivatives have been designed and evaluated as potent inhibitors of phosphodiesterase 4 (PDE4), an important target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The versatility of this scaffold makes it a recurring theme in the design of new therapeutic agents. nih.govnumberanalytics.com

| Scaffold Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Isoquinolin-2(1H)-yl-acetamides | P2X7 Receptor Inhibitors | Inflammation, Neuropathic Pain | acs.org |

| Isoquinolin-2(1H)-yl-acetamides | Proteasome Inhibitors | Oncology | acs.org |

| Isoquinolin-2(1H)-yl-acetamides | Toll-like Receptor (TLR) Agonists | Immunology | acs.org |

| Aminosulfonyl-isoquinolin-1(2H)-ones | PDE4B Inhibitors | Inflammatory Diseases (e.g., COPD) | nih.gov |

| General Isoquinolinones | Anticancer, Antiproliferative | Oncology | nih.govresearchgate.net |

Design of Bioisosteres and Hybrid Molecules

Bioisosterism—the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic properties to improve biological activity or pharmacokinetic profiles—is a cornerstone of modern drug design. nih.gov The isoquinolin-1(2H)-one scaffold is an excellent candidate for such modifications. nih.gov Its heteroaromatic nature and defined geometry allow it to mimic other cyclic systems found in bioactive molecules.

A compelling example is the use of isoquinoline and tetrahydroisoquinoline moieties as bioisosteres for the naphthalene (B1677914) ring of agomelatine, a known antidepressant that acts on melatonergic receptors. nih.gov This specific isosteric replacement led to the development of potent agonist and partial agonist compounds with nanomolar binding affinities for melatonin (B1676174) receptors. Notably, the introduction of the nitrogen atom from the isoquinoline core resulted in a significant improvement in the pharmacokinetic properties of the compounds compared to the parent drug. nih.gov This demonstrates how the unique electronic features of the isoquinoline scaffold can be leveraged to overcome liabilities in drug candidates while maintaining or enhancing desired biological activity. The lactam oxygen and ring nitrogen can also participate in hydrogen bonding patterns that mimic those of other heterocycles, making the scaffold a versatile tool for creating novel hybrid molecules and kinase inhibitors that target the ATP-binding hinge region. namiki-s.co.jpresearchoutreach.org

Role in Catalyst Design or Ligand Development

The broader family of isoquinoline compounds has been utilized in materials chemistry and as privileged chiral ligands in asymmetric synthesis. nih.gov However, the specific application of the 1-oxoisoquinolin-2(1H)-one moiety, including this compound, as a ligand for metal catalysts or as an organocatalyst itself is a less developed field of research.

Most of the chemical literature focuses on the synthesis of isoquinolinones using catalytic methods, rather than the use of isoquinolinones as catalysts or ligands. researchgate.netnih.govsemanticscholar.org For example, efficient syntheses of these scaffolds often employ copper, palladium, or rhodium catalysts. nih.govnih.gov The N-acetic acid group on the titular compound could theoretically act as a chelating arm in conjunction with the lactam oxygen to coordinate metal ions. This structural feature suggests a potential, yet largely unexplored, role in the design of novel catalysts. The development of 1-oxoisoquinoline-based ligands could open new avenues in catalysis, representing a promising area for future investigation.

Strategic Approaches for Exploiting Chemical Space via Scaffold Diversification

Efficiently exploring the chemical space around a privileged scaffold is critical for identifying new lead compounds in drug discovery. The 1-oxoisoquinoline core is well-suited for such diversification strategies due to the availability of robust synthetic methods that allow for the rapid generation of analog libraries. nih.gov

One powerful approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, to generate linear precursors that can be subsequently cyclized to form the isoquinolin-2(1H)-yl-acetamide scaffold. acs.orgresearchgate.net This strategy is highly convergent and allows for the introduction of multiple points of diversity in a single synthetic sequence. A reported divergent synthesis allows for the creation of either isoquinolin-2(1H)-yl-acetamides or isoindolin-2-yl-acetamides from a common Ugi-derived intermediate, showcasing an elegant method to generate closely related but distinct scaffolds to probe biological targets. acs.orgresearchgate.net Furthermore, cascade reactions, which combine multiple bond-forming events in a single operation, have been developed to access diverse collections of fused isoquinolinone architectures. nih.gov These operationally simple protocols enable the rapid construction of unique, drug-like compound libraries, facilitating the systematic exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Oxoisoquinolin-2(1H)-YL)acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving dihydroisoquinoline derivatives and activated carboxylic acids (e.g., acid chlorides) in the presence of a base like triethylamine. For example, phosphoryl chloride has been used to facilitate coupling between phenoxyacetic acid and dihydroisoquinoline precursors . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of isoquinoline to acid chloride), solvent polarity (e.g., dichloromethane), and temperature (0–25°C) to maximize yield.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodology :

- FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and isoquinoline ring vibrations (C-H bending) at ~750–800 cm⁻¹ .

- NMR : H NMR reveals aromatic protons (δ 7.2–8.5 ppm), the acetic acid side chain (δ 3.5–4.0 ppm for CH₂), and the oxo group’s electronic effects on adjacent protons .

- X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the isoquinoline and acetic acid moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult a physician if irritation persists .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) can model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., oxo group as electrophilic center).

- Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer interactions .

- Vibrational frequencies : Validate experimental FT-IR/Raman data within ±10 cm⁻¹ accuracy .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Parameter screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst).

- Analytical validation : Compare HPLC purity (>95%) and H NMR integration across studies.

- Mechanistic studies : Probe competing pathways (e.g., via kinetic isotope effects or trapping intermediates) .

Q. How does steric hindrance from the isoquinoline ring influence the compound’s biological interactions?

- Methodology :

- Molecular docking : Simulate binding to enzyme active sites (e.g., kinases) using AutoDock Vina.

- SAR studies : Modify substituents on the isoquinoline ring and assay activity changes (e.g., IC₅₀ shifts in enzyme inhibition).

- Crystal structure analysis : Correlate steric bulk (e.g., cyclohexyl groups) with reduced binding affinity .

Addressing Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.